H-Trp(Boc)-OH

Vue d'ensemble

Description

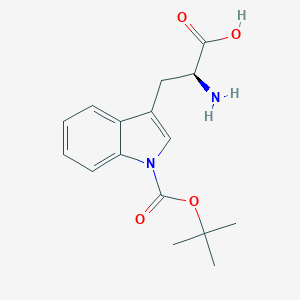

H-Trp(Boc)-OH is a compound that features an indole ring substituted with a tert-butoxycarbonyl (Boc) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp(Boc)-OH typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often require mild temperatures and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of Boc-protected amino acids . These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

H-Trp(Boc)-OH can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the indole ring or the Boc group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce deprotected amino acids.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : H-Trp(Boc)-OH is primarily utilized in the synthesis of peptides and proteins. The Boc group allows for the selective protection of the amino group, enabling controlled reactions during peptide bond formation.

- Solid-Phase Peptide Synthesis : This method is widely employed due to its efficiency and ability to produce long peptide chains. This compound can be incorporated into solid-phase synthesis protocols, allowing for high yields and purity of the final product.

- Comparative Stability : Compared to other protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), the Boc group offers advantages in certain reactions but may be less stable under acidic conditions. Studies have shown that while Boc-protected amino acids can decompose during deprotection, methods such as using scavenger systems can mitigate these issues .

Drug Development

Role in Therapeutics : this compound is integral to the development of peptide-based drugs. Its incorporation into therapeutic agents enhances their efficacy and bioavailability.

- Peptide-Drug Conjugates : Research has demonstrated that conjugating this compound with various drugs can improve cellular uptake and overcome drug resistance in cancer therapies. For example, methotrexate (MTX) conjugated with cell-penetrating peptides including Boc-Trp showed significantly higher cytotoxicity against resistant cancer cell lines compared to free MTX .

Biological Studies

Applications in Research : The compound is employed in studies investigating protein structure and function, as well as in exploring cellular mechanisms.

- Protein Interactions : this compound can be used to study protein-protein interactions due to its ability to mimic natural amino acid sequences while providing stability during experimental procedures.

- Cellular Effects : It influences various cellular processes, including cell signaling pathways and gene expression. Its effects can vary depending on dosage and cellular context .

Industrial Applications

Biochemical Production : Beyond academic research, this compound finds applications in industrial settings for producing various biochemical products.

- Synthetic Routes : The compound serves as a precursor in synthesizing complex peptides that are valuable in pharmaceuticals and biotechnology .

Case Study 1: Peptide-MTX Conjugates

- Objective : Assess the effectiveness of methotrexate conjugated with cell-penetrating peptides including this compound.

- Methods : MTT assays and fluorescence microscopy were employed to evaluate cytotoxicity and cellular uptake.

- Results : The conjugates demonstrated significantly higher cytotoxicity against resistant cancer cell lines compared to free MTX, indicating enhanced therapeutic potential.

Case Study 2: Antioxidant Activity

A comparative study evaluated the antioxidant activity of various Boc-Trp derivatives:

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 75 | 80 |

| N1-butyl-Boc-Trp | 85 | 90 |

| N1-aminopentane-Boc-Trp | 80 | 88 |

This table illustrates that this compound exhibits considerable antioxidant properties, making it a candidate for further exploration in health-related applications .

Mécanisme D'action

The mechanism of action of H-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The indole ring can interact with biological targets, potentially influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid

- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

Uniqueness

H-Trp(Boc)-OH is unique due to its indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Activité Biologique

H-Trp(Boc)-OH, or N-α-Boc-L-tryptophan, is a protected form of the amino acid tryptophan that plays a significant role in various biological activities. This compound is widely used in peptide synthesis and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H20N2O4 and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of tryptophan. This protection allows for selective reactions during peptide synthesis, making it an essential building block in the development of various peptides.

1. Antimicrobial Activity

This compound has been utilized in the synthesis of peptides that exhibit enhanced antibacterial properties. Research indicates that peptides containing tryptophan residues can disrupt bacterial membranes, leading to cell death. For instance, studies have shown that Arg-Trp peptides synthesized using this compound demonstrate significant antibacterial activity against various pathogens through mechanisms involving membrane disruption and pore formation .

2. Anticancer Potential

The incorporation of this compound into nanoparticle formulations has been explored for targeted drug delivery in cancer therapy. These nanoparticles can encapsulate anticancer drugs and facilitate their release at tumor sites, thereby improving therapeutic efficacy while minimizing side effects. Dube et al. (2017) demonstrated that tryptophan-derived nanoparticles could effectively deliver chemotherapeutics to cancer cells, enhancing treatment outcomes .

The biological activity of this compound is primarily attributed to its role in peptide formation, which can modulate various biological pathways:

- Membrane Interaction : Peptides containing tryptophan often interact with lipid membranes due to the hydrophobic nature of tryptophan's indole side chain. This interaction can lead to membrane permeabilization and subsequent cell lysis in bacteria .

- Receptor Modulation : Some studies have indicated that tryptophan-containing peptides can modulate receptor activities, such as TRPV1 channels, which are involved in pain signaling. The structural modifications introduced by this compound can enhance or inhibit these interactions depending on the peptide's design .

Case Studies

- Antibacterial Peptides : A study by Albada et al. (2014) highlighted the synthesis of antimicrobial peptides using this compound, demonstrating their effectiveness against resistant strains of bacteria through a mechanism involving membrane disruption .

- Nanoparticle Drug Delivery : Dube et al. (2017) reported on the use of this compound in creating nanoparticles for drug delivery systems targeting cancer cells. The study showed improved uptake and cytotoxicity against various cancer cell lines compared to free drugs .

Data Table: Biological Activities of this compound Derivatives

| Peptide/Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Arg-Trp Peptide | Antibacterial | Membrane disruption | Albada et al., 2014 |

| Tryptophan Nanoparticles | Anticancer | Targeted drug delivery | Dube et al., 2017 |

| TRPV1 Blockers | Pain modulation | Inhibition of Ca²⁺ influx | MDPI, 2010 |

Propriétés

IUPAC Name |

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474220 | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146645-63-8 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146645-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.